Lipophilicity Differential vs. Unsubstituted Parent: LogP Comparison
The 2-bromo substituent significantly increases the compound's lipophilicity relative to the parent 5,6-dihydro-4H-cyclopenta[b]furan-4-one. The calculated LogP of the 2-bromo derivative is 2.17, compared to 1.41 for the unsubstituted scaffold . This ~0.76 log unit increase corresponds to an approximately 5.8-fold greater partition coefficient into organic phase, which has implications for chromatographic retention, membrane permeability, and biological distribution when the brominated fragment is incorporated into larger structures.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 |
| Comparator Or Baseline | 5,6-Dihydro-4H-cyclopenta[b]furan-4-one (unsubstituted parent): LogP = 1.41 |
| Quantified Difference | ΔLogP = +0.76 (≈5.8-fold increase in lipophilicity) |
| Conditions | In silico calculation; values reported by respective vendors (ChemSrc and Leyan) |
Why This Matters
Modulates pharmacokinetic profile and chromatographic behavior; procurement of the correct analog ensures predictable ADME properties in downstream candidates.
